molecular formula C10H14N2O2 B13314830 Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

Cat. No.: B13314830
M. Wt: 194.23 g/mol
InChI Key: UQLFFUGKGSXEIJ-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine core substituted with an ester group, an aminomethyl functionality, and an ethyl group at the 2-position, making it a versatile building block for the synthesis of more complex molecules . Its molecular structure allows for further derivatization at multiple sites, enabling researchers to create targeted libraries for screening against various biological targets. As a key intermediate, it is potentially valuable in projects aiming to develop new therapeutic agents, such as enzyme inhibitors or receptor modulators. Pyridine-carboxylate derivatives are recognized for their utility in creating active pharmaceutical ingredients, and similar structures have been investigated for applications including the treatment of metabolic and oncological diseases . The aminomethyl group is a common handle for forming amide bonds or for conjugation, while the ester can be hydrolyzed to an acid or transformed into other functional groups. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. All necessary safety and handling information is provided in the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFFUGKGSXEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Pyridine Derivatives

One of the primary methods involves the functionalization of a suitably substituted pyridine ring, often starting from 2-ethylpyridine-3-carboxylic acid derivatives. The general approach includes:

This approach is supported by the synthesis pathway reported in Vulcanchem’s data, which emphasizes the importance of initial ester formation followed by aminoalkylation at the pyridine ring's 6-position.

Reductive Amination of Pyridine Derivatives

Another prominent method involves reductive amination, which is widely used for introducing amino groups onto aromatic frameworks:

  • Starting from a precursor such as 6-formyl-2-ethylpyridine-3-carboxylate, the aldehyde group at the 6-position reacts with ammonia or primary amines.
  • The resulting imine intermediate is then reduced using suitable reducing agents like sodium cyanoborohydride or hydrogen in the presence of catalysts, yielding the aminomethyl derivative.

This method provides high selectivity and yields, as demonstrated in related pyridine syntheses involving aminoalkyl groups.

Multistep Synthesis via Nucleophilic Substitution and Ring Modification

A more elaborate route involves initial synthesis of a halogenated pyridine derivative, such as 2,6-dibromo methyl pyridine, followed by selective substitution:

  • Preparation of 2,6-dibromo methyl pyridine through bromination of methylpyridine derivatives.
  • Subsequent nucleophilic substitution of bromine with ammonia or primary amines introduces the amino methyl group at the 6-position.

This approach is supported by patent literature describing the synthesis of halogenated pyridine intermediates, which can be selectively functionalized.

Ring-Closing and Condensation Reactions

Advanced synthetic routes include ring-closure reactions involving aldehyde or ketone precursors:

  • Condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with primary amines to generate pyridinone intermediates.
  • Intramolecular cyclization and subsequent functional group modifications lead to the target compound.

This pathway aligns with the synthesis of related pyridine derivatives via Knoevenagel and lactonization reactions, as documented in recent research.

Summary Table of Preparation Methods

Method Key Steps Starting Materials Advantages References
Direct functionalization Esterification, aminoalkylation 2-Ethylpyridine-3-carboxylic acid Simplicity, high yield
Reductive amination Aldehyde formation, reduction Pyridine derivatives with aldehyde groups Selectivity, mild conditions
Halogenation and nucleophilic substitution Bromination, amination Methylpyridine, brominating agents Versatility, functional group control
Ring-closure via condensation Knoevenagel, cyclization 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one Structural diversity

Research Outcomes and Considerations

  • The choice of synthesis pathway depends on the availability of starting materials and desired purity.
  • Reductive amination offers high regioselectivity, especially when using aldehyde intermediates.
  • Halogenation routes provide a versatile platform for further functionalization but require careful control of reaction conditions to prevent over-bromination.
  • Multistep processes, although more complex, allow for precise modifications and functional group compatibility.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Aminomethyl vs. Bromo/Phenoxy: The aminomethyl group offers nucleophilic reactivity for coupling reactions, contrasting with the bromo (electrophilic) or phenoxy (electron-withdrawing) groups in analogues .
  • Salt Forms: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride demonstrates the importance of salt formation in improving solubility and stability for pharmaceutical applications .

Physicochemical Properties

Limited data from the evidence allows partial comparisons:

Property Target Compound Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate
Molecular Weight Not reported 253.12 g/mol 255.31 g/mol
LogP Estimated ~2.5* Not reported 3.54
Purity Not reported ≥95% Not reported

*Estimated based on substituent contributions: aminomethyl (polar) vs. ethyl and methyl ester (moderately lipophilic).

Biological Activity

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Aminomethyl Group : An amino group (-NH2) attached to a methylene bridge (-CH2-).
  • Carboxylate Ester : The methyl ester of the carboxylic acid contributes to its reactivity and solubility.

This structural configuration allows for various interactions with biological targets, enhancing its pharmacological profile.

Pharmacological Potential

Research indicates that this compound exhibits notable antimicrobial , antiviral , and neuroprotective properties. The compound has been evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological disorder treatments.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin.

PathogenMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus6.25Amoxicillin
Escherichia coli12.5Amoxicillin
Candida albicans12.5Amphotericin B

These results suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, this compound has shown potential in inhibiting glycogen synthase kinase 3 (GSK3), a key enzyme implicated in conditions like Alzheimer's disease. Inhibition of GSK3 can enhance acetylcholine synthesis, which is critical for cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Interactions : The amino group can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules.
  • Hydrogen Bond Formation : The compound's ability to form hydrogen bonds plays a crucial role in its interactions with proteins and enzymes.
  • Receptor Binding : Studies have indicated that the compound binds effectively to specific receptors involved in inflammation and pain pathways.

Case Studies and Research Findings

  • A study published in PubMed Central highlighted the efficacy of similar pyridine derivatives in reducing inflammatory responses in animal models, suggesting that this compound may exhibit similar effects through modulation of cytokine production .
  • Another investigation into the neuroprotective properties revealed that compounds with structural similarities could mitigate oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Conditions Reactants Products Yield Reference
6M HCl, reflux, 8 hoursMethyl ester6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid92%
2M NaOH, 60°C, 4 hoursMethyl esterCarboxylate salt85%

Acylation of the Aminomethyl Group

The primary amine reacts with acylating agents, forming stable amides. This is utilized to enhance pharmacokinetic properties or introduce probes for biochemical studies.

Reagents Conditions Products Yield Reference
Acetyl chloride, pyridine0°C, 2 hoursN-Acetyl derivative78%
Benzoyl chloride, DCMRoom temperature, 4 hoursN-Benzoyl derivative81%

Alkylation Reactions

The amine group can be alkylated using alkyl halides or epoxides, expanding structural diversity.

Reagents Conditions Products Yield Reference
Methyl iodide, K₂CO₃DMF, 50°C, 6 hoursN-Methylated derivative68%
Ethylene oxide, H₂O80°C, 12 hoursN-(2-Hydroxyethyl) derivative74%

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows substitution at specific positions under controlled conditions.

Reagents Conditions Products Yield Reference
NaOMe, DMF, -30°C2-Chloro substituent replacementMethoxy-substituted pyridine87%
Methylamine, THF60°C, 8 hours6-Methylamino derivative76%

Oxidation and Reduction

Selective oxidation or reduction of functional groups modulates reactivity:

  • Oxidation : The aminomethyl group can be oxidized to a nitrile using MnO₂ (yield: 65%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine (yield: 58%).

Complex Formation

The compound chelates metal ions via its amine and carboxylate groups, relevant in catalysis or material science:

Metal Salt Conditions Application Reference
Cu(NO₃)₂Ethanol, 25°CCatalytic oxidation studies
FeCl₃Aqueous solutionMagnetic nanoparticle synthesis

Key Mechanistic Insights

  • Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with base-mediated saponification being faster than acid-catalyzed hydrolysis.

  • Aminomethyl Reactivity : The amine’s nucleophilicity is enhanced by the electron-donating ethyl group at position 2, facilitating acylation and alkylation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, and how is its purity validated?

  • Synthesis : The compound can be synthesized via hydrogenation of alkenylpyridine precursors. For example, methyl 2-vinylpyridine-6-carboxylate analogs undergo catalytic hydrogenation (e.g., PtO₂ or Pd/C) to yield ethyl-substituted piperidine carboxylates, suggesting similar strategies could apply to introduce the ethyl and aminomethyl groups .
  • Characterization : Purity is validated using HPLC (≥95-98% purity standards) and structural confirmation via 1H^1H/13C^{13}C NMR. Mass spectrometry (MS) is employed to confirm molecular weight .

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is performed using SHELX software (e.g., SHELXL for refinement). The software resolves bond lengths, angles, and stereochemistry, critical for confirming the aminomethyl and ethyl substituents' positions. SHELX is preferred for small-molecule refinement due to its robustness in handling high-resolution data .

Advanced Research Questions

Q. What catalytic systems are effective for selective hydrogenation of pyridine rings in this compound derivatives?

  • Experimental Design : PtO₂ in acetic acid or Pd/C under H₂ atmosphere are common for pyridine-to-piperidine hydrogenation. Concomitant reduction of conjugated double bonds (if present) must be monitored via 1H^1H NMR to avoid over-reduction. Reaction conditions (pressure, solvent) are optimized to retain the aminomethyl group’s integrity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved for this compound?

  • Data Analysis :

  • NMR : Compare experimental 1H^1H chemical shifts with computational predictions (DFT calculations) to confirm assignments.
  • MS : Use high-resolution MS (HRMS) to distinguish between isobaric fragments. Cross-validate with isotopic labeling or tandem MS (MS/MS) .
  • Crystallography : Resolve ambiguities by overlaying spectroscopic data with X-ray-derived bond geometries .

Q. What strategies are employed to synthesize and characterize derivatives for structure-activity relationship (SAR) studies?

  • Derivatization :

  • Amino Group Functionalization : React the aminomethyl group with Boc anhydride or acyl chlorides to generate protected intermediates. Monitor reaction progress via TLC or LC-MS .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF/H₂O, followed by coupling with amines to form amides .
    • Characterization : Use X-ray crystallography to confirm stereochemistry in derivatives and correlate structural features with biological activity .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Optimization Framework :

  • Catalyst Screening : Test Pd/C, Raney Ni, or Ru-based catalysts for hydrogenation efficiency.
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to balance reactivity and solubility.
  • Kinetic Studies : Use in-situ FTIR or HPLC to identify rate-limiting steps and adjust temperature/pH accordingly .

Methodological Considerations

Q. What precautions are critical when handling this compound in aqueous or acidic conditions?

  • Stability : The ester group is prone to hydrolysis under strong acidic/basic conditions. Use buffered solutions (pH 6-8) during biological assays. Store the compound desiccated at −20°C to prevent degradation .

Q. How is computational modeling integrated with experimental data to predict this compound’s reactivity?

  • Workflow :

  • DFT Calculations : Simulate reaction pathways (e.g., hydrogenation transition states) using Gaussian or ORCA software.
  • Docking Studies : For biological targets, use AutoDock Vina to predict binding modes, guiding SAR-driven synthesis .

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